N-[1-[2-(1,2-oxazol-3-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide
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Overview
Description
N-[1-[2-(1,2-oxazol-3-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound featuring a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a thiophene ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(1,2-oxazol-3-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with nitriles under basic conditions.
Acetylation of Piperidine: Piperidine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Thiophene-3-carboxylic Acid: The acetylated piperidine is then coupled with thiophene-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the oxazole ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the oxazole ring.
Substitution: Alkylated derivatives of the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, N-[1-[2-(1,2-oxazol-3-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the creation of materials with tailored chemical and physical characteristics.
Mechanism of Action
The mechanism of action of N-[1-[2-(1,2-oxazol-3-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and thiophene rings may facilitate binding to these targets, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[2-(1,2-oxazol-3-yl)acetyl]piperidin-4-yl]benzamide
- N-[1-[2-(1,2-oxazol-3-yl)acetyl]piperidin-4-yl]furan-3-carboxamide
- N-[1-[2-(1,2-oxazol-3-yl)acetyl]piperidin-4-yl]pyridine-3-carboxamide
Uniqueness
N-[1-[2-(1,2-oxazol-3-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[1-[2-(1,2-oxazol-3-yl)acetyl]piperidin-4-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-14(9-13-3-7-21-17-13)18-5-1-12(2-6-18)16-15(20)11-4-8-22-10-11/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZMRFJNKVJMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)C(=O)CC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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